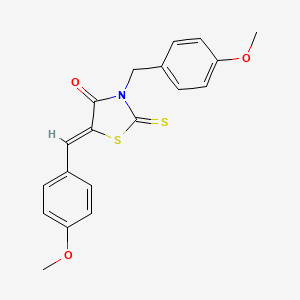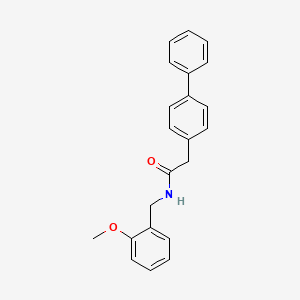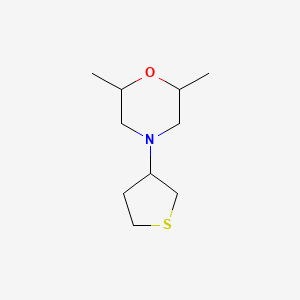![molecular formula C14H31NO8P2 B4977195 ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate](/img/structure/B4977195.png)
ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate, also known as DEPG, is a chemical compound that has been widely used in scientific research. It is a water-soluble, colorless liquid that has a molecular weight of 357.30 g/mol. DEPG is a phosphonate ester derivative of glycine, which has been synthesized by several methods. DEPG has been found to have various biochemical and physiological effects, making it a useful tool for researchers.
作用机制
Ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate inhibits AChE by binding to the active site of the enzyme, which prevents the breakdown of acetylcholine. This results in an increase in acetylcholine concentration, leading to enhanced cholinergic neurotransmission. The mechanism of action of ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate has been studied extensively, and it has been found to be a reversible inhibitor of AChE.
Biochemical and physiological effects:
In addition to its inhibitory effect on AChE, ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate has been found to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
Ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate has several advantages for use in lab experiments. It is a potent inhibitor of AChE, making it useful in the study of neurological disorders. It is also water-soluble, which makes it easy to handle and administer. However, ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate has some limitations, including its toxicity and potential for side effects. Careful handling and dosing are required to ensure the safety of researchers and subjects.
未来方向
There are several future directions for the use of ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate in scientific research. One potential application is in the development of new therapies for Alzheimer's disease and other neurological disorders. ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate may also have potential as a therapeutic agent for oxidative stress-related and inflammatory diseases. Further studies are needed to explore these potential applications and to determine the safety and efficacy of ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate in humans.
Conclusion:
ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate is a chemical compound that has been widely used in scientific research due to its ability to inhibit AChE activity. It has several biochemical and physiological effects, making it a useful tool for researchers. ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate has advantages and limitations for use in lab experiments, and further studies are needed to explore its potential applications. Overall, ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate is a promising compound for the development of new therapies for various diseases.
合成方法
Ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate can be synthesized by several methods, including the reaction of glycine with diethyl phosphite followed by the reaction with ethyl chloroformate. Another method involves the reaction of glycine with chloromethyl diethyl phosphate followed by the reaction with sodium ethoxide. The synthesis of ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate requires careful handling due to the toxicity of some of the reagents used in the process.
科学研究应用
Ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate has been used in various scientific research applications due to its ability to inhibit acetylcholinesterase (AChE) activity. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in many physiological processes, including muscle contraction, memory, and learning. ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate has been found to be a potent inhibitor of AChE, making it useful in the study of Alzheimer's disease and other neurological disorders.
属性
IUPAC Name |
ethyl 2-[bis(diethoxyphosphorylmethyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO8P2/c1-6-19-14(16)11-15(12-24(17,20-7-2)21-8-3)13-25(18,22-9-4)23-10-5/h6-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEQZHLVUXVEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CP(=O)(OCC)OCC)CP(=O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO8P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![allyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4977113.png)
![5-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4977119.png)
![N-[2-[(3-methoxyphenyl)amino]-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B4977137.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B4977149.png)
![2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4977161.png)
![N-isopropyl-1'-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4977163.png)
![3'-{[(4-ethoxyphenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4977168.png)



![N-(3-chlorophenyl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylbutanamide](/img/structure/B4977186.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4977200.png)